molecular formula C16H24N2O5 B12753923 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane CAS No. 172984-91-7

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane

Cat. No.: B12753923
CAS No.: 172984-91-7
M. Wt: 324.37 g/mol
InChI Key: SAMFIBAUMKWPMH-UHFFFAOYSA-N
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Description

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane is a complex organic compound that belongs to the class of diazaadamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane typically involves the reaction of 5,7-di(alkoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane with hydrazine hydrate in an ethanol solution . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane stands out due to its specific ethoxycarbonylmethyl groups, which confer unique chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

172984-91-7

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

[7-(2-ethoxy-2-oxoethyl)-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-5-yl]methyl propanoate

InChI

InChI=1S/C16H24N2O5/c1-3-12(19)23-10-16-8-17-6-15(14(16)21,5-13(20)22-4-2)7-18(9-16)11-17/h3-11H2,1-2H3

InChI Key

SAMFIBAUMKWPMH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC12CN3CC(C1=O)(CN(C2)C3)CC(=O)OCC

Origin of Product

United States

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